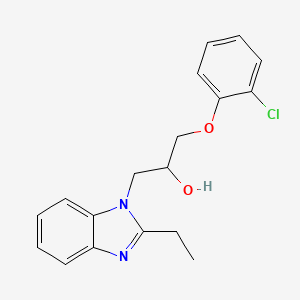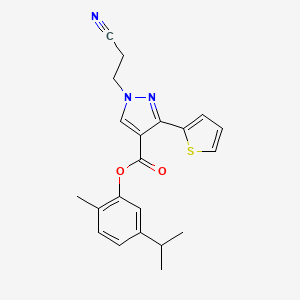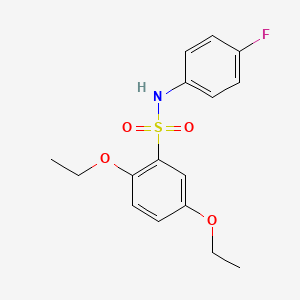
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits in various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is based on its ability to inhibit GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to increased inhibitory tone and reduced neuronal excitability, which may underlie the therapeutic effects of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to increase GABA levels in the brain, as well as to increase GABAergic neurotransmission. This, in turn, leads to increased inhibitory tone and reduced neuronal excitability. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to have no significant effects on other neurotransmitter systems, such as dopamine and serotonin, suggesting a high degree of selectivity for GABA-AT inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide for lab experiments is its high selectivity for GABA-AT inhibition, which allows for the investigation of the specific role of GABAergic neurotransmission in various neurological and psychiatric disorders. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which allows for sustained GABA-AT inhibition and potential therapeutic benefits. However, one of the limitations of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is its relatively low solubility, which may complicate its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the investigation of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One direction is the further exploration of its therapeutic potential in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. Another direction is the investigation of its potential use in combination with other drugs, such as antiepileptic drugs or antidepressants, to enhance their therapeutic effects. Moreover, the development of novel GABA-AT inhibitors with improved pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of this class of drugs. Finally, the investigation of the molecular mechanisms underlying the effects of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide on GABAergic neurotransmission may provide insights into the pathophysiology of various neurological and psychiatric disorders and lead to the development of novel therapeutic targets.
Méthodes De Synthèse
The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide involves a multi-step process, starting from commercially available starting materials. The key intermediate is 1-cyclopentyl-3-(1-methylcyclopropyl)urea, which is obtained by reacting cyclopentyl isocyanate with 1-methylcyclopropylamine. This intermediate is then coupled with 5-bromo-1H-pyrazole-3-carboxylic acid to yield N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated the efficacy of N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in reducing seizure activity and increasing seizure threshold in animal models of epilepsy. In addition, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety and to have antidepressant-like effects in animal models of depression. Moreover, N-(1-cyclopentyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been investigated for its potential use in the treatment of addiction, particularly cocaine addiction, as it has been shown to reduce cocaine self-administration and cocaine-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(9-10-15)8-6-14(19)17-13-7-11-16-18(13)12-4-2-3-5-12/h7,11-12H,2-6,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHUVHYNFZQTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)NC2=CC=NN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)
![3-[3-(1-benzofuran-2-yl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)





![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)

![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)